Cas no 1169969-34-9 (2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide)

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide is a pyrazolopyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the tert-butyl group and difluorophenyl moiety, contribute to enhanced metabolic stability and selective binding properties. The compound’s pyrazolo[3,4-d]pyridazine core offers a versatile scaffold for further functionalization, making it valuable in the development of bioactive molecules. Its well-defined synthesis route ensures high purity and reproducibility. This compound may exhibit utility in targeting specific enzymatic pathways or receptor interactions, though further pharmacological characterization is required to confirm its precise mechanisms and applications.
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide structure
1169969-34-9 structure
Product name:2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
CAS No:1169969-34-9
MF:C18H19F2N5O2
MW:375.37257027626
CID:5947935
PubChem ID:44036833

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
    • 2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide
    • 6H-Pyrazolo[3,4-d]pyridazine-6-acetamide, N-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-1,7-dihydro-4-methyl-7-oxo-
    • 1169969-34-9
    • F2459-2024
    • 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
    • AKOS024649983
    • 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
    • Inchi: 1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26)
    • InChI Key: FKBDUWUZOKXSEQ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(NC2=CC=C(F)C=C2F)=O)N=C(C)C2C=NN(C(C)(C)C)C1=2

Computed Properties

  • Exact Mass: 375.15068119g/mol
  • Monoisotopic Mass: 375.15068119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 79.6Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 11.49±0.70(Predicted)

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2459-2024-20μmol
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2459-2024-20mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2459-2024-30mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2459-2024-2mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2459-2024-5mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2459-2024-10mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2459-2024-1mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2459-2024-15mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2459-2024-3mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2459-2024-25mg
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
1169969-34-9 90%+
25mg
$109.0 2023-05-16

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide Related Literature

Additional information on 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide

Compound CAS No. 1169969-34-9: 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide

The compound with CAS No. 1169969-34-9, named 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in targeting specific cellular pathways and its potential as a therapeutic agent in various disease models.

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyridazine core, which serves as a central scaffold for various functional groups. The tert-butyl and methyl substituents attached to the pyrazolo[3,4-d]pyridazine ring contribute to the molecule's stability and lipophilicity. Additionally, the 7-keto group introduces electronic effects that may influence the compound's interactions with biological targets. The N-(2,4-difluorophenyl)acetamide moiety further enhances the molecule's pharmacokinetic properties by improving its solubility and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced coupling techniques and selective oxidation processes. Researchers have employed strategies such as microwave-assisted synthesis and catalytic cross-couplings to optimize the production of this compound. These methods not only improve yield but also ensure high purity, making it suitable for preclinical studies.

From a pharmacological perspective, this compound has demonstrated potent activity in inhibiting key enzymes and receptors associated with inflammatory diseases and cancer. For instance, studies have shown that it exhibits selective inhibition of cyclooxygenase (COX) isoforms and modulates NF-kappaB signaling pathways. These findings underscore its potential as an anti-inflammatory agent with reduced side effects compared to conventional therapies.

Moreover, computational modeling studies have provided insights into the molecular interactions of this compound with its target proteins. Using techniques such as molecular docking and dynamics simulations, researchers have identified critical residues responsible for binding affinity. These studies have also revealed that the tert-butyl group plays a pivotal role in stabilizing the molecule within the binding pocket through hydrophobic interactions.

In terms of therapeutic applications, this compound has shown promise in preclinical models of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly attractive for treating central nervous system-related conditions. Furthermore, recent studies have explored its potential as a chemopreventive agent in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing normal cells.

The development of this compound has also been supported by extensive safety evaluations. Toxicological studies indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in acute and subchronic toxicity models. These findings suggest that it may be well-tolerated in humans during clinical trials.

In conclusion, the compound with CAS No. 1169969-34-9 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with favorable pharmacokinetic properties and potent biological activities, positions it as a strong candidate for future drug development efforts. As research continues to unravel its full potential, this compound holds the promise of contributing significantly to the treatment of various debilitating diseases.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.